N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)pivalamide
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Description
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)pivalamide is a useful research compound. Its molecular formula is C15H22N2O4S and its molecular weight is 326.41. The purity is usually 95%.
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Scientific Research Applications
Cystic Fibrosis Therapy
One study focused on the design, synthesis, and evaluation of bithiazole analogues related to the compound for their potential in correcting defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR, a common mutation causing cystic fibrosis. The study found that specific structural modifications, such as constraining rotation about the bithiazole-tethering, significantly affect corrector activity, highlighting the importance of molecular conformation in therapeutic efficacy (Yu et al., 2008).
Antibacterial Evaluation
Another research explored the nucleophilic behavior of related compounds towards active electrophilic compounds in various solvents, temperatures, and times. The study resulted in the synthesis of several pivalamides with potential antibacterial properties, showing significant activity against a range of Gram-positive and negative bacteria, including Pseudomonas aeruginosa and Bacillus subtilis (Al-Romaizan, 2019).
Metabolite Identification
In the context of drug metabolism, one study identified the metabolites of a related compound, KRO-105714, a 1,3-thiazole derivative with anti-atopic dermatitis activity. The research used high-resolution/high-accuracy tandem mass spectroscopy to elucidate the metabolic pathways in human liver microsomes, contributing to the understanding of the drug's pharmacokinetics and potential therapeutic applications (Song et al., 2014).
Chemical Synthesis Techniques
Further research has investigated the synthesis and chemical properties of related compounds, providing insights into methodologies for pivalamide hydrolysis and the creation of new functionalized entities with potential applications in drug development. Such studies contribute to the broader chemical knowledge necessary for the design and synthesis of novel therapeutic agents (Bavetsias, Henderson, & McDonald, 2004).
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-15(2,3)14(18)16-12-10-11(6-7-13(12)21-4)17-8-5-9-22(17,19)20/h6-7,10H,5,8-9H2,1-4H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYFWARQXIBVIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC(=C1)N2CCCS2(=O)=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.